molecular formula C43H83NO7S B12331317 Dotap mesylate, 98

Dotap mesylate, 98

Cat. No.: B12331317
M. Wt: 758.2 g/mol
InChI Key: APGRDDRQPNSEQY-AFLLVNNISA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dotap mesylate is synthesized by reacting N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride with methanesulfonic acid. The reaction typically occurs in a polar solvent such as methanol or ethanol under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of Dotap mesylate involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to achieve the desired 98% purity .

Chemical Reactions Analysis

Types of Reactions

Dotap mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving Dotap mesylate include halide salts (e.g., sodium chloride, potassium iodide) and polar solvents (e.g., water, methanol). Reaction conditions often involve controlled temperatures and pH levels to ensure optimal interaction and product formation .

Major Products Formed

The major products formed from reactions involving Dotap mesylate depend on the specific reaction type. For example, substitution reactions may yield various quaternary ammonium derivatives, while hydration reactions primarily affect the compound’s solubility and interaction properties .

Mechanism of Action

Dotap mesylate exerts its effects through its quaternary ammonium headgroup, which interacts with nucleic acids and target cell membranes. This interaction facilitates the formation of micelle structures that encapsulate and deliver genetic material or drugs into cells. The compound’s effectiveness is influenced by the choice of counterion, which affects lipid packing and hydration properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dotap mesylate is unique due to its specific counterion, methanesulfonic acid, which influences its solubility and interaction properties. This makes it particularly effective in certain applications, such as lipid nanoparticle formulations for therapeutic nucleic acid delivery .

Properties

Molecular Formula

C43H83NO7S

Molecular Weight

758.2 g/mol

IUPAC Name

2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonate

InChI

InChI=1S/C42H80NO4.CH4O3S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20+,23-21+;

InChI Key

APGRDDRQPNSEQY-AFLLVNNISA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.CS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.CS(=O)(=O)[O-]

Origin of Product

United States

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